molecular formula C18H19N3O B067531 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide CAS No. 187085-81-0

2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide

Cat. No.: B067531
CAS No.: 187085-81-0
M. Wt: 293.4 g/mol
InChI Key: LTLVOJXXQDFIPW-UHFFFAOYSA-N
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Description

WAY-300386 is a chemical compound known for its applications in scientific research. It is identified by its chemical name, α-amino-N-(phenylmethyl)-,(αS)-1H-Indole-3-propanamide . This compound is utilized in various fields due to its unique properties and potential effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-300386 involves several steps, starting with the preparation of the indole core structure. The reaction conditions typically include the use of specific reagents and catalysts to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of WAY-300386 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

WAY-300386 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of WAY-300386 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

WAY-300386 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies of cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of WAY-300386 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific research focus .

Comparison with Similar Compounds

WAY-300386 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-200070: An estrogen receptor modulator.

    WAY-267464: An oxytocin receptor agonist.

Compared to these compounds, WAY-300386 may have distinct properties and applications, making it valuable for specific research purposes .

Properties

IUPAC Name

2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17/h1-9,12,16,20H,10-11,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLVOJXXQDFIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389760
Record name 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

187085-81-0
Record name 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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